molecular formula C7H4ClNO3 B167295 2-Chloro-5-nitrobenzaldehyde CAS No. 6361-21-3

2-Chloro-5-nitrobenzaldehyde

Cat. No.: B167295
CAS No.: 6361-21-3
M. Wt: 185.56 g/mol
InChI Key: VFVHWCKUHAEDMY-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3; molecular formula: C₇H₄ClNO₃; molecular weight: 185.56 g/mol) is a nitro-substituted benzaldehyde derivative with a chlorine atom at the 2-position and a nitro group at the 5-position of the aromatic ring . It is a crystalline powder with a melting point of 77–81°C and is commercially available with a purity of ≥96% . The compound is widely utilized in organic synthesis, particularly in the preparation of Schiff bases, coordination complexes, and pharmaceuticals. Its electron-withdrawing nitro and chloro groups enhance electrophilicity at the aldehyde group, making it reactive in condensation and substitution reactions .

Preparation Methods

Direct Nitration of 2-Chlorobenzaldehyde

The direct nitration of 2-chlorobenzaldehyde represents a straightforward route to 2-chloro-5-nitrobenzaldehyde. This method leverages the electrophilic aromatic substitution mechanism, where the nitro group (-NO₂) is introduced at the para position relative to the electron-withdrawing chlorine atom.

Reaction Conditions and Regioselectivity

The nitration is typically conducted using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at temperatures between 0°C and 10°C . The mixed acid system generates the nitronium ion (NO₂⁺), which attacks the aromatic ring. The chlorine atom’s meta-directing nature theoretically favors nitration at the 4-position, but steric and electronic factors often result in a mixture of 4-nitro and 5-nitro isomers. To enhance selectivity for the 5-nitro derivative, solvents such as dichloromethane or 1,2-dichloroethane are employed to moderate reactivity .

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-nitration and oxidation of the aldehyde group to carboxylic acid are common side reactions. Controlled addition of nitric acid and maintaining low temperatures (≤10°C) minimize these issues .

  • Yield Optimization : Isolation of the 5-nitro isomer requires chromatographic separation, reducing overall yields to approximately 50–60% .

Hypochlorite-Mediated Synthesis from 2-Chloro-5-Nitrotoluene

This two-step process, adapted from the synthesis of 2-nitrobenzaldehyde , begins with 2-chloro-5-nitrotoluene and proceeds via a hypochlorite-induced oxidation (Figure 1).

Step 1: Formation of 2-Chloro-5-Nitrophenylpyruvic Acid

2-Chloro-5-nitrotoluene reacts with dimethyl oxalate [(COOCH₃)₂] in the presence of sodium methoxide (NaOCH₃), forming 2-chloro-5-nitrophenylpyruvic acid. The reaction occurs under reflux in anhydrous methanol, with a molar ratio of 1:1.2 (toluene derivative to oxalate ester) .

Step 2: Hypochlorite Oxidation and Hydrolysis

The phenylpyruvic acid intermediate is treated with sodium hypochlorite (NaOCl) in aqueous medium, yielding 2-chloro-5-nitrobenzylidene chloride. Subsequent hydrolysis at 80–100°C produces the target aldehyde.

Advantages

  • High Purity : The process avoids halogenation byproducts, achieving >90% purity .

  • Scalability : Recovery and reuse of oxalate esters reduce raw material costs by 60% .

ParameterDetails
Starting Material2-Chloro-5-nitrotoluene
Oxidizing AgentSodium hypochlorite (12% w/v)
Reaction Temperature80–100°C
Yield70–75% (over two steps)
Key AdvantageMinimal byproducts, high atom economy

Nitration Followed by Bromination and Hydrolysis

Inspired by methods for fluorinated analogs , this approach involves sequential nitration, bromination, and oxidation of 2-chlorotoluene (Figure 2).

Step 1: Nitration of 2-Chlorotoluene

2-Chlorotoluene undergoes nitration with potassium nitrate (KNO₃) in 1,2-dichloroethane, catalyzed by concentrated sulfuric acid. The reaction proceeds at 0–5°C for 6–8 hours, yielding 2-chloro-5-nitrotoluene with 85% efficiency .

Step 2: Bromination of the Methyl Group

N-Bromosuccinimide (NBS) and benzoyl peroxide initiate radical bromination at the methyl group, forming 2-chloro-5-nitrobenzyl bromide. The reaction occurs in 1,2-dichloroethane at 80–100°C for 20 hours .

Step 3: Hydrolysis to Aldehyde

The bromide intermediate is hydrolyzed using hydrogen peroxide (H₂O₂) in ethanol under reflux, converting the -CH₂Br group to -CHO.

Industrial Relevance

  • Cost-Effectiveness : Avoids fuming nitric acid, reducing hazardous waste .

  • Yield : Cumulative yield of 61% (nitration: 85%, bromination: 85%, hydrolysis: 90%) .

ParameterDetails
Nitrating AgentPotassium nitrate in H₂SO₄
Brominating AgentNBS with benzoyl peroxide
Solvent System1,2-Dichloroethane (nitration and bromination); ethanol (hydrolysis)
Reaction Time24–30 hours (total)
Key AdvantageSafe, scalable, and suitable for continuous production

Comparative Analysis of Methods

MethodYield (%)Purity (%)Safety ConsiderationsIndustrial Viability
Direct Nitration50–6070–80High risk of over-oxidationLimited due to low selectivity
Hypochlorite-Mediated70–75>90Mild conditions, low toxicityHigh (closed-loop solvent recovery)
Bromination-Hydrolysis6185–90Avoids corrosive acidsExcellent (adaptable to batch/flow)

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Condensation Reactions: Typically involve the use of bases or acids as catalysts.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or other metal hydrides.

Major Products:

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

2-Chloro-5-nitrobenzaldehyde serves as a key intermediate in the synthesis of various pharmaceutical agents. Notably, it has been used to create Schiff base compounds, which exhibit significant pharmacological activities.

Case Study: Synthesis of N′-(2-Chloro-5-nitrobenzylidene)isonicotinohydrazide

  • Reaction : The condensation of this compound with isonicotinohydrazide yields a Schiff base compound.
  • Properties : The synthesized compound displays a trans configuration, vital for its biological activity.
  • Findings : The crystal structure revealed hydrogen bonding interactions that contribute to its stability and potential bioactivity .

Agrochemical Applications

The compound is also employed in the synthesis of agrochemicals. For instance, it reacts with aminopyrazoles to produce symmetrical bispyrazolo[3,4-pyridines], which are investigated for their herbicidal properties.

Chemical Reaction Example

2 Chloro 5 nitrobenzaldehyde+5 AminopyrazoleSymmetrical Bispyrazolo 3 4 pyridine \text{2 Chloro 5 nitrobenzaldehyde}+\text{5 Aminopyrazole}\rightarrow \text{Symmetrical Bispyrazolo 3 4 pyridine }

This reaction showcases the compound's utility in developing new agrochemical formulations that could enhance crop protection strategies .

Material Science and Organic Synthesis

In material science, this compound is utilized as a building block for creating polymers and other materials with specific electronic or optical properties.

Example: Thiosemicarbazone Formation

The reaction between this compound and thiosemicarbazide results in thiosemicarbazone derivatives, which have shown potential as antifungal agents.

  • Experimental Conditions : The reaction was conducted in methanol under reflux conditions.
  • Product Characteristics : The resultant yellow crystalline product exhibited intermolecular hydrogen bonding, contributing to its structural integrity .

Kinetic Studies and Chemical Characterization

Research has also focused on the kinetic behavior of aldehyde oxidation involving this compound. Studies have characterized its reactivity under various conditions, providing insights into its potential applications in enzymatic processes.

Kinetic Findings

  • Enzymatic Activity : The compound was tested with aldehyde dehydrogenase enzymes, revealing significant turnover rates indicative of its reactivity.
  • Reaction Conditions : Assays were performed in buffered solutions at controlled pH levels to assess oxidation rates and product formation .

Data Table: Summary of Applications

Application AreaCompound InteractionKey Findings
Pharmaceutical SynthesisSchiff base formationSignificant pharmacological activity observed
Agrochemical DevelopmentReaction with aminopyrazolesProduction of herbicidal agents
Material ScienceThiosemicarbazone synthesisAntifungal properties identified
Kinetic StudiesAldehyde dehydrogenase interactionHigh turnover rates indicating effective oxidation

Mechanism of Action

The mechanism of action of 2-chloro-5-nitrobenzaldehyde in chemical reactions involves its functional groups. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring and makes it more susceptible to electrophilic substitution reactions. The chlorine atom also affects the compound’s reactivity by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

2-Chloro-5-nitrobenzaldehyde is compared to positional isomers and analogues with varying substituent patterns:

Compound CAS No. Substituent Positions Melting Point (°C) Key Reactivity/Applications
This compound 6361-21-3 Cl (2), NO₂ (5), CHO (1) 77–81 Schiff base synthesis, coordination chemistry
3-Chloro-5-nitrobenzaldehyde 22233-54-1 Cl (3), NO₂ (5), CHO (1) Not reported Limited data; positional isomerism may alter electronic effects
4-Chloro-3-nitrobenzaldehyde Not provided Cl (4), NO₂ (3), CHO (1) Not reported Potential differences in hydrogen bonding and crystal packing
2-Methyl-5-nitrobenzaldehyde Not provided CH₃ (2), NO₂ (5), CHO (1) 72 Lower electrophilicity due to methyl donor group

Key Observations :

  • Substituent Effects : The electron-withdrawing nitro and chloro groups in this compound increase the aldehyde's electrophilicity compared to methyl-substituted analogues (e.g., 2-Methyl-5-nitrobenzaldehyde), enhancing its reactivity in nucleophilic additions .
  • Positional Isomerism : The 2-chloro-5-nitro substitution creates a meta-directing effect, influencing regioselectivity in subsequent reactions. In contrast, isomers like 4-Chloro-3-nitrobenzaldehyde may exhibit different electronic and steric behaviors .

Functional Group Analogues

5-Nitrosalicylaldehyde (hydroxyl-nitro substitution) and 5-Chloro-2-methoxybenzaldehyde (methoxy-chloro substitution) demonstrate how functional group variations impact properties:

Compound Functional Groups Key Differences
5-Nitrosalicylaldehyde NO₂ (5), OH (2), CHO (1) Hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents
5-Chloro-2-methoxybenzaldehyde Cl (5), OCH₃ (2), CHO (1) Methoxy group acts as an electron donor, reducing aldehyde reactivity compared to nitro analogues

Key Observations :

  • Solubility: this compound has moderate solubility in ethanol (2.68 g/100g) and THF (16.42 g/100g) , whereas hydroxylated analogues like 5-nitrosalicylaldehyde may exhibit higher solubility in polar solvents due to H-bonding .
  • Biological Activity : Schiff bases derived from this compound show antimicrobial activity against Bacillus subtilis and Escherichia coli , while methoxy-substituted derivatives may prioritize different biological targets due to altered electronic profiles.

Biological Activity

2-Chloro-5-nitrobenzaldehyde (CAS No. 6361-21-3) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.

  • Molecular Formula : C7_7H4_4ClNO3_3
  • Molecular Weight : 185.56 g/mol
  • Appearance : Light yellow to beige-yellow crystalline powder
  • Log P (octanol-water partition coefficient) : Ranges from 1.13 to 2.06, indicating moderate lipophilicity which influences its bioavailability and permeability .

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for drug development. The following sections detail its interactions with biological systems.

1. Enzyme Inhibition

Research has shown that this compound acts as an inhibitor of certain enzymes, particularly those involved in metabolic pathways:

  • CYP1A2 Inhibition : It has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic applications.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties in various studies:

  • Antibacterial Effects : A study on Schiff base derivatives of this compound indicated significant antibacterial activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

3. Acetylcholinesterase Inhibition

Recent investigations have highlighted the potential of this compound derivatives as acetylcholinesterase inhibitors:

  • Alzheimer's Disease Research : Compounds derived from this compound have been proposed as candidates for Alzheimer's disease treatment due to their ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . This inhibition can enhance cholinergic transmission and improve cognitive function.

Case Study 1: QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict the biological activity of this compound and its derivatives:

  • A study utilized QSAR approaches to correlate the chemical structure of chlorinated benzaldehydes with their biological activity, revealing that structural modifications can significantly enhance their pharmacological properties .

Case Study 2: Synthesis and Characterization

The synthesis of thiosemicarbazone derivatives from this compound has been documented:

  • These derivatives exhibited notable biological activities, including antimicrobial and anticancer properties, demonstrating the versatility of this compound in medicinal chemistry .

Detailed Research Findings

Property Value/Description
BBB PermeantYes
P-gp SubstrateNo
CYP Enzyme InhibitionCYP1A2 (Yes), CYP2C19 (No), CYP3A4 (No)
Log Kp (skin permeation)-6.05 cm/s
Toxicological AssessmentPotential toxicity indicated through QSAR modeling

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-5-nitrobenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nitration of o-chlorobenzaldehyde using mixed acid (H₂SO₄/HNO₃) under controlled temperatures to avoid over-nitration . Optimization involves solvent selection (e.g., sulfuric acid for solubility), stoichiometric ratios, and reaction time. For example, prolonged nitration at low temperatures (0–5°C) improves regioselectivity for the 5-nitro position. Post-reaction, quenching in ice water and recrystallization from ethanol yield pure product (mp 72–74°C) . Alternative routes include substitution reactions, such as amination with dimethylamine, followed by reduction (e.g., NaBH₄) to intermediates .

Q. How can purification and crystallization of this compound be effectively achieved?

Methodological Answer: Purification is critical due to nitro-group sensitivity. Distillation under reduced pressure (80–90°C, 10 mmHg) removes low-boiling impurities. For crystallization, slow evaporation of methanolic solutions at room temperature produces high-purity crystals . Recrystallization using ethanol/water mixtures (1:3 v/v) enhances purity, monitored via TLC (hexane/ethyl acetate, 4:1). Crystal quality for X-ray studies requires slow evaporation to allow hydrogen-bonded network formation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : In CDCl₃, the aldehyde proton resonates at δ 10.2–10.4 ppm, while nitro and chloro substituents deshield aromatic protons (δ 8.5–8.7 ppm for H-4 and H-6) .
  • IR : Strong C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric stretching (~1530 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 200.5) validates molecular weight .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in configurational analysis?

Methodological Answer: Mechanistic studies leverage reactivity patterns. For example, oxime derivatives lose HCl under alkaline conditions only in the syn configuration, forming cyclic intermediates (e.g., indoxazene). Monitoring HCl elimination via conductivity or pH changes distinguishes stereoisomers . Isotopic labeling (e.g., D₂O in NMR) or computational transition-state modeling (DFT) further clarify pathways .

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines structures. For example, the thiosemicarbazone derivative shows a trans-azomethine conformation (dihedral angle: 6.8° between benzene and thiosemicarbazide groups). Hydrogen-bonded chains (N–H⋯S, 3.2 Å) are resolved via SHELXL refinement, with restraints on Uiso and bond distances . Discrepancies in electron density maps guide manual adjustments in Olex2 or Coot .

Q. How do computational studies complement experimental data for this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculates molecular orbitals, vibrational spectra, and Partial Density of States (PDOS). For example, HOMO-LUMO gaps (~4.1 eV) predict electronic properties, validated against UV-Vis spectra. Docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., enzymes), with RMSD values <2 Å confirming pose reliability .

Q. What factors govern regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer: The nitro group directs incoming electrophiles meta to itself due to its strong deactivating nature, while the chloro group exerts weaker ortho/para direction. Competition is resolved via Hammett plots: σnitro (+0.78) dominates σchloro (+0.23). Nitration at C-5 (over C-3) is confirmed by NOE NMR correlations .

Q. How can transesterification reactions with this compound derivatives be optimized for fullerene-based materials?

Methodological Answer: Reaction of the aldehyde’s reduced alcohol derivative (e.g., NaBH₄ product) with PCBM in o-dichlorobenz (110°C, 12 h) achieves ~57% yield. Catalytic acid (p-TsOH) and inert atmosphere prevent side reactions. Purity is assessed via HPLC (C18 column, acetonitrile/water) .

Q. What role do intermolecular interactions play in the crystal packing of this compound derivatives?

Methodological Answer: N–H⋯S hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5 Å between aromatic rings) stabilize crystal lattices. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 15% H⋯S contacts). Thermal ellipsoid plots (ORTEP) validate disorder modeling .

Q. How are contradictions in spectral data addressed during structural validation?

Methodological Answer: Divergences between computed and experimental IR peaks (e.g., C=O stretch) are resolved via temperature-dependent studies or solvent effect analysis. For NMR, DEPT-135 and HSQC distinguish overlapping signals. Crystallographic R-factors (<5%) and Rfree validate refinement accuracy .

Properties

IUPAC Name

2-chloro-5-nitrobenzaldehyde
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InChI

InChI=1S/C7H4ClNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VFVHWCKUHAEDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
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DSSTOX Substance ID

DTXSID8022240
Record name 2-Chloro-5-nitrobenzaldehyde
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Molecular Weight

185.56 g/mol
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CAS No.

6361-21-3
Record name 2-Chloro-5-nitrobenzaldehyde
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Record name Benzaldehyde, 2-chloro-5-nitro-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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